molecular formula C22H19ClN2O2S2 B2570256 2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide CAS No. 1022134-11-7

2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2570256
CAS No.: 1022134-11-7
M. Wt: 442.98
InChI Key: FQDCNCJOURUKNF-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Chlorophenyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with the benzothiazole intermediate.

    Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate with a propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study the interactions of benzothiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medicinally, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.

    4-chlorophenylthiourea: Contains the chlorophenyl group and sulfur, similar to the target compound.

    N-phenylpropanamide: Shares the propanamide moiety.

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is unique due to the combination of its structural features. The presence of the benzothiazole ring, chlorophenyl group, and propanamide moiety in a single molecule provides a unique scaffold for exploring diverse chemical reactions and biological activities.

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O2SC_{18}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 367.87 g/mol. The structure includes a benzothiazole moiety, which is often associated with various biological activities, particularly in medicinal chemistry.

Biological Activity Overview

  • Antibacterial Activity
    • Preliminary studies indicate that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing the chlorophenyl and sulfanyl groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
    • The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds structurally similar to the target compound have demonstrated strong inhibition of AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's .
    • Urease inhibition is also significant as it can reduce the risk of urinary tract infections caused by urease-producing bacteria.
  • Anticancer Potential
    • Research indicates that benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific compound under review has not been extensively studied in this context; however, related compounds have shown promise in preclinical trials .
    • Mechanistically, these compounds may interact with DNA or inhibit specific signaling pathways involved in cell proliferation.

The biological activity of this compound can be attributed to several factors:

  • Molecular Interactions : Its structure allows for effective binding to target proteins or enzymes due to the presence of functional groups that facilitate hydrogen bonding and hydrophobic interactions.
  • Inhibition Pathways : The compound may inhibit critical pathways involved in bacterial growth or cancer cell proliferation by blocking enzyme active sites or interfering with receptor-ligand interactions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against S. typhi
Enzyme InhibitionStrong AChE and urease inhibition
Anticancer PotentialInduces apoptosis in cancer cells

Case Study: Anticancer Screening

A study published in 2019 screened a library of compounds for anticancer activity using multicellular spheroids as models. Although the specific compound was not directly tested, similar benzothiazole derivatives showed promising results in reducing tumor growth and enhancing apoptosis through mitochondrial pathways .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S2/c1-13(28-17-9-7-16(23)8-10-17)21(27)25-22-24-18-11-15(12-19(26)20(18)29-22)14-5-3-2-4-6-14/h2-10,13,15H,11-12H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDCNCJOURUKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C(=O)CC(C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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